molecular formula C18H15N3O4 B11629989 2-{4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}-N-phenylacetamide

2-{4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}-N-phenylacetamide

Cat. No.: B11629989
M. Wt: 337.3 g/mol
InChI Key: MOWKVVONDXMTTC-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}-N-phenylacetamide is a complex organic compound that belongs to the class of phenoxy acetamide derivatives. These compounds are known for their diverse pharmacological activities and potential therapeutic applications. The structure of this compound includes an imidazolidinone ring, a phenoxy group, and a phenylacetamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Ring: This step involves the reaction of a suitable amine with a carbonyl compound to form the imidazolidinone ring.

    Introduction of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate halide.

    Formation of the Phenylacetamide Moiety: The final step involves the acylation of the intermediate compound with phenylacetic acid or its derivatives under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy and phenylacetamide groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}-N-phenylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and diabetes.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Phenoxy acetamide derivatives: Compounds with similar structures but different substituents on the phenoxy or phenylacetamide groups.

    Imidazolidinone derivatives: Compounds containing the imidazolidinone ring but with different functional groups attached.

Uniqueness

2-{4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}-N-phenylacetamide is unique due to its specific combination of the imidazolidinone ring, phenoxy group, and phenylacetamide moiety. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

2-[4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy]-N-phenylacetamide

InChI

InChI=1S/C18H15N3O4/c22-16(19-13-4-2-1-3-5-13)11-25-14-8-6-12(7-9-14)10-15-17(23)21-18(24)20-15/h1-10H,11H2,(H,19,22)(H2,20,21,23,24)/b15-10+

InChI Key

MOWKVVONDXMTTC-XNTDXEJSSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)N3

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=C3C(=O)NC(=O)N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.